molecular formula C12H18O B14203557 (4R)-4-Butylcycloocta-2,6-dien-1-one CAS No. 830330-19-3

(4R)-4-Butylcycloocta-2,6-dien-1-one

Cat. No.: B14203557
CAS No.: 830330-19-3
M. Wt: 178.27 g/mol
InChI Key: FPIGJEIYJYAZAB-LLVKDONJSA-N
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Description

(4R)-4-Butylcycloocta-2,6-dien-1-one is an organic compound with a unique structure characterized by a butyl group attached to a cyclooctadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Butylcycloocta-2,6-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclooctadiene and butyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Butylcycloocta-2,6-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4-Butylcycloocta-2,6-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4R)-4-Butylcycloocta-2,6-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Pentylcycloocta-2,6-dien-1-one: Similar structure with a pentyl group instead of a butyl group.

    (4R)-4-Hexylcycloocta-2,6-dien-1-one: Similar structure with a hexyl group instead of a butyl group.

Uniqueness

(4R)-4-Butylcycloocta-2,6-dien-1-one is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

830330-19-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(4R)-4-butylcycloocta-2,6-dien-1-one

InChI

InChI=1S/C12H18O/c1-2-3-6-11-7-4-5-8-12(13)10-9-11/h4-5,9-11H,2-3,6-8H2,1H3/t11-/m1/s1

InChI Key

FPIGJEIYJYAZAB-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@@H]1CC=CCC(=O)C=C1

Canonical SMILES

CCCCC1CC=CCC(=O)C=C1

Origin of Product

United States

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